2-Bromo-3,4,5-trifluoro-1-nitrobenzene

Quality Control Procurement Synthesis

The 2-bromo-3,4,5-trifluoro substitution pattern creates an electron-deficient ring for unique Pd-catalyzed C–F bond activation, enabling arylation *ortho* to the nitro group—a distinct route from conventional C–Br chemistry. This regiospecific reactivity is critical for constructing polyfluorinated biaryl libraries and has been demonstrated in PROTAC building-block synthesis. Sourcing the ≥98% (HPLC) grade minimizes side reactions in late-stage functionalization. Scale-up is predictable thanks to a well-characterized boiling point (221°C) and multi-supplier availability from gram to kilogram quantities.

Molecular Formula C6HBrF3NO2
Molecular Weight 255.98 g/mol
CAS No. 1020718-01-7
Cat. No. B1387234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4,5-trifluoro-1-nitrobenzene
CAS1020718-01-7
Molecular FormulaC6HBrF3NO2
Molecular Weight255.98 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)Br)[N+](=O)[O-]
InChIInChI=1S/C6HBrF3NO2/c7-4-3(11(12)13)1-2(8)5(9)6(4)10/h1H
InChIKeyRISQAVRTASTTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1020718-01-7: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene for Advanced Fluorinated Building Block Synthesis


2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS 1020718-01-7), with the molecular formula C₆HBrF₃NO₂ and a molecular weight of 255.98 g/mol, is a highly functionalized aromatic compound belonging to the class of polyhalogenated nitrobenzenes [1]. Its structure features a nitro group and a bromine atom positioned ortho to each other on a benzene ring that is further substituted with three fluorine atoms in a contiguous 3,4,5-pattern [1]. This specific substitution pattern endows the molecule with a unique electronic environment, making it a valuable synthetic intermediate in medicinal chemistry and materials science [1].

Why 1020718-01-7 Cannot Be Replaced by a Generic Fluorinated Nitrobenzene


The precise 2-bromo-3,4,5-trifluoro substitution pattern of this compound is critical for directing regioselectivity in subsequent chemical transformations. The strong electron-withdrawing nitro group and the three fluorine atoms create a highly electron-deficient aromatic ring, while the ortho-bromine atom provides a specific handle for cross-coupling reactions [1]. Unlike other bromo-fluoronitrobenzene isomers or less fluorinated analogs, this specific arrangement facilitates unique reactivity, such as palladium-catalyzed C–F bond activation, which is not observed with, for example, the 2-bromo-3,5-difluoro-1-nitrobenzene analog . Substituting this compound with a different regioisomer or a compound with a different halogen set will inevitably lead to different reaction outcomes, lower yields, or complete failure of a synthetic route designed around its specific electronic and steric properties.

Quantitative Differentiation of 1020718-01-7 Against Closest Analogs


Purity Benchmark: 98% by HPLC for 1020718-01-7 vs. Lower-Grade Alternatives

For procurement decisions, a key differentiator is the validated purity of 2-bromo-3,4,5-trifluoro-1-nitrobenzene. Multiple reputable vendors offer this compound with a purity of 98% (Min, HPLC), which is a verifiable quality standard [1]. This is in contrast to other vendors who offer the same compound at a lower purity grade of 95% or 97% . The higher purity grade is crucial for applications where trace impurities can affect reaction yields or downstream purification steps. The 98% purity is validated by suppliers with batch-specific analytical data (e.g., NMR, HPLC, GC) .

Quality Control Procurement Synthesis

Regioselective C–F Activation in Suzuki-Miyaura Coupling: A Unique Reactivity Profile for 1020718-01-7

A key differentiator for 2-bromo-3,4,5-trifluoro-1-nitrobenzene is its ability to participate in palladium-catalyzed C–F bond arylation, a reactivity not universally shared by its analogs. In a study on polyfluoronitrobenzene derivatives, this compound was shown to undergo Suzuki-Miyaura coupling via C–F activation ortho to the nitro group [1]. While conventional Suzuki coupling with aryl bromides typically proceeds via C–Br activation, this compound's electronic structure, due to the contiguous 3,4,5-trifluoro pattern, allows for a distinct reaction pathway. The regiochemistry is dictated by a directing interaction between the nitro group and the palladium catalyst, which is facilitated by the presence of multiple fluorine atoms [1].

Cross-Coupling C-F Activation Catalysis

Physicochemical Differentiation: Boiling Point as a Purification and Handling Metric

The physical properties of 2-bromo-3,4,5-trifluoro-1-nitrobenzene offer a clear, quantitative distinction from its less fluorinated analogs. This compound has a reported boiling point of 221°C at 760 mmHg [1][2]. In comparison, the related 2-bromo-3,5-difluoro-1-nitrobenzene has a lower boiling point of 214.5°C at 760 mmHg . This 6.5°C difference is a direct consequence of the additional fluorine atom in the target compound, which increases molecular weight and intermolecular interactions.

Physicochemical Properties Purification Handling

Inventory and Logistics: Multiple Vendor Options for 1020718-01-7

A practical but critical differentiator for procurement is the availability of 2-bromo-3,4,5-trifluoro-1-nitrobenzene from multiple established vendors, offering various pack sizes and price points. For instance, one vendor offers 1g for £13.00, 5g for £38.00, and 10g for £68.00 . Another provides a quote for 25g at $270 . This level of commercial availability and price transparency is not universal for all fluorinated nitrobenzene isomers. For example, a direct search for the related 2-chloro-3,4,5-trifluoro-1-nitrobenzene yields limited commercial sources, primarily patent literature rather than ready-to-purchase options [1]. This positions 1020718-01-7 as a more accessible starting material for research and development.

Procurement Supply Chain Logistics

Synthetic Utility: Directing Ortho-Arylation via Palladium Catalysis

The 2-bromo-3,4,5-trifluoro substitution pattern is specifically cited for its role in palladium-catalyzed ortho-arylation reactions. The combination of the ortho-nitro group and the flanking fluorine atoms creates a highly electrophilic site that facilitates oxidative addition of a palladium(0) catalyst, directing arylation exclusively ortho to the nitro group [1]. While the paper discusses a class of compounds, the 2-bromo-3,4,5-trifluoro motif is a representative and effective substrate for this transformation. This contrasts with simpler aryl bromides where such high regiocontrol may not be as pronounced without additional directing groups.

C-H Functionalization Directing Group Fluorinated Aromatics

Recommended Applications for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1020718-01-7) Based on Verified Evidence


Synthesis of Novel Polyfluorinated Biaryl Scaffolds via Unique C-F Activation

Researchers seeking to construct libraries of polyfluorinated biaryl compounds, a privileged structure in medicinal chemistry, should prioritize 2-bromo-3,4,5-trifluoro-1-nitrobenzene. As demonstrated by Cargill et al. [1], this compound undergoes regioselective C–F bond activation in Suzuki-Miyaura couplings, a pathway distinct from the conventional C–Br activation of other aryl halides. This enables the introduction of aryl groups ortho to the nitro functionality, providing a direct route to complex fluorinated molecules that are otherwise difficult to access.

Multi-Step Synthesis Requiring High-Purity Starting Material

In multi-step organic syntheses, the cumulative effect of impurities can drastically reduce final yields and complicate purification. For projects requiring 2-bromo-3,4,5-trifluoro-1-nitrobenzene as a key intermediate, procurement of the 98% (HPLC) purity grade from vendors such as Capot Chem or Bide Pharmatech [2] is recommended. This higher initial purity minimizes side reactions and simplifies downstream processing, which is particularly critical in late-stage functionalization efforts.

Development of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine atoms into drug candidates often enhances metabolic stability and bioavailability. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene serves as a dense source of fluorine in a compact aromatic scaffold. Its ability to act as a 'protein degrader building block' highlights its utility in the synthesis of PROTACs and other complex therapeutic agents. The unique ortho-bromo/ortho-nitro arrangement makes it a versatile handle for further diversification.

Process Chemistry and Scale-Up Feasibility Studies

For process chemists evaluating synthetic routes, the favorable physical properties of this compound—specifically its boiling point of 221°C [3]—and its well-characterized reactivity profile [1] make it a more predictable candidate for scale-up compared to less-studied isomers. The ability to source it from multiple suppliers in gram to kilogram quantities [2] provides the supply chain security necessary for pilot plant and early manufacturing campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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